3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Description
Properties
IUPAC Name |
3-(1-naphthalen-1-yl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(20)9-8-12-15(21)18(16(22)17-12)13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQNYXQZMZCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(NC3=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired imidazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring or the imidazolidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, highlighting substituent variations, molecular properties, and biological implications:
*Calculated based on structure. †Estimated based on molecular formula.
Key Comparative Insights
Substituent Electronic Effects
- Fluorine’s inductive effects may also alter metabolic stability .
- Electron-Donating Groups (e.g., OCH₃): Methoxy-substituted analogs show enhanced resonance stabilization, which could influence redox properties or interaction with electron-deficient biological targets.
Steric and Hydrophobic Effects
- Naphthalene vs. Smaller Aromatics: The naphthalen-1-yl group introduces significant steric bulk and hydrophobicity compared to phenyl or benzyl substituents. This may enhance binding to hydrophobic protein pockets but reduce solubility in aqueous media.
- Alkyl vs. Aromatic Substituents: Methyl-substituted derivatives lack aromatic interactions but offer minimal steric hindrance, favoring entropic gains in binding.
Solubility and Bioavailability
- Polar Substituents: Pyridine-containing analogs and methoxy derivatives likely exhibit improved aqueous solubility due to hydrogen-bonding capabilities.
- Hydrophobic Substituents: Naphthalene and dichlorophenyl groups may necessitate formulation strategies (e.g., prodrugs) to overcome solubility limitations.
Biological Activity
3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H14N2O4
- Molecular Weight : 298.3 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its role as an inhibitor in biochemical pathways.
The compound's biological activity is largely attributed to its ability to interact with specific enzymes and receptors. For instance, it has been shown to inhibit certain phospholipases, which play crucial roles in inflammatory processes. This inhibition can lead to reduced inflammation and associated symptoms in various models of disease.
Study 1: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
A significant study focused on the design and synthesis of analogs of this compound demonstrated that modifications to its structure could enhance its inhibitory potency against cPLA2α. The results indicated that specific substituents on the naphthalene ring were critical for maintaining high levels of activity. The study utilized enzyme assays and cell-based assays to confirm the efficacy of these compounds in reducing inflammatory responses in vivo .
Study 2: Anti-inflammatory Activity
Another research effort explored the anti-inflammatory properties of the compound using mouse models. The findings revealed that treatment with this compound significantly reduced edema formation induced by tetradecanoyl phorbol acetate (TPA). This suggests a potential therapeutic application in managing inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity | Model/System | Outcome |
|---|---|---|
| Inhibition of cPLA2α | Enzyme assays | Significant inhibition observed |
| Anti-inflammatory effects | Mouse model (TPA-induced edema) | Reduced edema formation |
| Cytotoxicity | Cancer cell lines | Variable effects depending on structure |
Q & A
Basic: How can researchers optimize the synthesis of 3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid to improve yield and purity?
Answer:
The synthesis of imidazolidinone derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and acidification. Key steps include:
- Step 1: Formation of the imidazolidinone core via cyclization of a precursor (e.g., propargyl bromide with naphthol derivatives under basic conditions) .
- Step 2: Introduction of the propanoic acid side chain via alkylation or coupling reactions.
- Optimization Strategies:
- Temperature Control: Maintain reaction temperatures between 0–25°C to minimize side reactions.
- Solvent Selection: Use polar aprotic solvents like DMF to stabilize intermediates .
- Purification: Employ column chromatography or recrystallization to isolate the final product.
| Key Analytical Data | Purpose |
|---|---|
| NMR Spectroscopy | Confirm regiochemistry of naphthalene substitution |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns |
Advanced: What computational strategies are recommended to model the interaction between this compound and biological targets?
Answer:
To study molecular interactions:
- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with proteins (e.g., enzymes or receptors). Focus on the naphthalene moiety’s hydrophobic interactions and the carboxylic acid group’s hydrogen-bonding potential.
- DFT Calculations: Apply density functional theory to analyze electronic properties, such as charge distribution on the dioxoimidazolidinone ring, which may influence reactivity .
- MD Simulations: Perform molecular dynamics simulations to assess stability of ligand-protein complexes over time.
Note: Validate computational results with experimental data (e.g., NMR titration or isothermal titration calorimetry) to resolve discrepancies .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Answer:
- 1H/13C NMR Spectroscopy: Identify proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm) and confirm carbonyl groups (δ 170–180 ppm for dioxoimidazolidinone) .
- IR Spectroscopy: Detect characteristic peaks for C=O (1650–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
- HPLC-PDA: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How should researchers address discrepancies in thermal stability data of imidazolidinone derivatives like this compound?
Answer:
Contradictions in thermal data (e.g., decomposition temperatures) may arise from:
- Sample Purity: Impurities (e.g., residual solvents) lower observed stability. Use TGA-DSC to correlate mass loss with thermal events .
- Crystallinity: Amorphous vs. crystalline forms exhibit different stability profiles. Characterize polymorphs via X-ray diffraction.
- Methodological Consistency: Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) across studies .
Example Workflow:
Perform TGA under inert conditions.
Cross-reference with DSC to identify phase transitions.
Validate with accelerated stability studies (40°C/75% RH for 4 weeks).
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management: Neutralize spills with inert absorbents (e.g., sand) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in biological activity data for imidazolidinone derivatives?
Answer:
Conflicting bioactivity results may stem from:
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Solubility Issues: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolite Interference: Perform LC-MS to identify degradation products in assay media .
Validation Steps:
Replicate assays in triplicate.
Include positive/negative controls (e.g., known inhibitors).
Use orthogonal assays (e.g., fluorescence-based vs. radiometric).
Basic: What are the key considerations for designing a stability-indicating method for this compound?
Answer:
- Forced Degradation: Expose the compound to heat (80°C), light (ICH Q1B), and acidic/basic conditions to generate degradation products .
- HPLC Method Development: Optimize mobile phase (e.g., acetonitrile-phosphate buffer) to resolve parent compound from impurities.
- Validation Parameters: Assess specificity, linearity (R² > 0.995), and LOQ (≤0.1%) per ICH guidelines .
Advanced: What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?
Answer:
- Hammett Equation: Correlate electronic effects of substituents (e.g., electron-withdrawing groups on naphthalene) with bioactivity .
- Topliss Decision Tree: Systematically modify the propanoic acid side chain to optimize potency .
- Free-Wilson Analysis: Deconstruct the molecule into fragments to quantify contributions of each moiety to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
